4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester
Description
4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester is a naphthalene-derived carboxylic acid ester characterized by an acetyloxy group at position 4 and a nitro group at position 6. This compound belongs to a class of aromatic esters with applications in organic synthesis, pharmaceutical intermediates, and research reagents.
Properties
Molecular Formula |
C15H13NO6 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)10-7-12-11(14(8-10)22-9(2)17)5-4-6-13(12)16(19)20/h4-8H,3H2,1-2H3 |
InChI Key |
NNFHYEPQXPYWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Preparation Strategy
The synthesis of 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester typically involves:
- Esterification of the carboxylic acid group at the 2-position of the naphthalene ring to form the ethyl ester.
- Introduction or retention of the nitro group at the 8-position.
- Acetylation of the hydroxy group to form the acetyloxy substituent at the 4-position.
The preparation methods rely heavily on classical organic transformations such as acid-catalyzed esterification, electrophilic aromatic substitution (nitration), and acetylation reactions.
Detailed Preparation Methods
Esterification of 2-Naphthalenecarboxylic Acid to Ethyl Ester
The ethyl ester group is introduced by esterification of the corresponding carboxylic acid. The most general and industrially relevant method is the dehydration-condensation reaction between the carboxylic acid and ethanol, catalyzed by an acid catalyst such as sulfuric acid or ion-exchange resins bearing sulfonic acid groups.
Process Description
- Reactants: 2-naphthalenecarboxylic acid and ethanol.
- Catalyst: Acid catalyst (e.g., concentrated sulfuric acid).
- Conditions: Heating under reflux, typically 30 to 150 °C, for 3 to 10 hours.
- Solvent: Reaction can be performed neat or in nonpolar solvents such as toluene or xylene to facilitate azeotropic removal of water.
- Water formed during esterification is removed continuously to drive the reaction forward.
- Post-reaction, the acid catalyst is neutralized by a weak base (e.g., sodium bicarbonate) to remove residual acid, simplifying purification.
This method is supported by patent US8669375B2, which emphasizes an environmentally friendly and efficient esterification process with easy removal of acid catalyst residues.
Table 1: Typical Esterification Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 30–150 °C | Preferably 80–120 °C |
| Catalyst loading | 0.01–0.8 molar ratio (acid to alcohol) | Optimal 0.1–0.5 molar ratio |
| Reaction time | 3–10 hours | Up to 50 hours possible |
| Solvent | None or toluene/xylene | Facilitates azeotropic water removal |
| Neutralization agent | Sodium bicarbonate or weak base | Removes residual acid catalyst |
Nitration at the 8-Position
The introduction of the nitro group at the 8-position on the naphthalene ring is typically accomplished by electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
- The nitration is often performed on the naphthalenecarboxylic acid or its ester to ensure regioselectivity.
- Conditions are controlled to favor substitution at the 8-position, which is activated by the carboxyl and ester groups.
- The reaction is carried out at low to moderate temperatures to avoid over-nitration or decomposition.
Acetylation to Form the 4-(Acetyloxy) Group
The hydroxy group at the 4-position is converted to an acetyloxy group via acetylation :
- Reactants: 4-hydroxy derivative of the nitro-ethyl ester compound.
- Reagent: Acetic anhydride or acetyl chloride.
- Catalyst: Pyridine or other bases to scavenge the acid byproduct.
- Conditions: Room temperature to mild heating (25–60 °C) for several hours.
- The reaction selectively acetylates the hydroxy group without affecting the ester or nitro groups.
Alternative Synthetic Routes via Lewis Acid-Mediated Rearrangements
Recent research reports a novel approach to naphthoic acid esters involving Lewis acid-mediated 1,2-acyl shifts of oxabenzonorbornadienes, which can yield hydroxy-naphthoic acid esters with various substitution patterns including nitro groups.
- This method allows access to novel substitution patterns that are difficult to obtain by classical routes.
- The reaction proceeds via a rearrangement catalyzed by Lewis acids such as boron trifluoride.
- Substituents at positions 5 and 8 influence regioselectivity and product distribution.
- This approach may be adapted to prepare 4-(acetyloxy)-8-nitro derivatives after subsequent functional group transformations.
This methodology is detailed in a 2023 study published in the Journal of Organic Chemistry and offers a complementary synthetic strategy.
Industrial and Continuous Preparation Techniques
Patent US4481146A describes a continuous process for preparing ethyl esters from ethanol-containing mixtures of aliphatic alcohols and carboxylic acids using a distillation column setup:
- Alcohol mixture is fed at the bottom (sump) of the column.
- Carboxylic acid is introduced in the middle.
- Acid catalyst is present to promote esterification.
- The ethyl ester and water are withdrawn at the top continuously.
- Heavier esters and unreacted materials are withdrawn at the bottom.
This continuous process allows simultaneous esterification and separation, improving efficiency and yield, and could be adapted to the preparation of ethyl esters of naphthalenecarboxylic acids.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-amino-, ethyl ester.
Hydrolysis: 2-Naphthalenecarboxylic acid, 4-hydroxy-, 8-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-nitro-, ethyl ester depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which may have biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with various molecular targets .
Comparison with Similar Compounds
Structural Comparison
The compound is structurally compared to other naphthalenecarboxylic acid esters with substitutions at positions 4, 5, 7, and 7. Key structural variations include:
Key Observations :
- Electron-withdrawing vs. Electron-donating groups : The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophilic substitution compared to methoxy or hydroxy derivatives .
- Steric effects : Bulkier substituents (e.g., isopropoxy in Ethyl 4-isopropoxy-8-methoxy-5-methyl-2-naphthoate) reduce solubility in polar solvents .
Physical and Chemical Properties
Solubility and Stability
- The nitro group in 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy-substituted analogs .
- Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate exhibits higher stability under acidic conditions due to the hydroxy group’s hydrogen-bonding capacity .
Thermal Stability
Biological Activity
4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester, with the chemical formula C₁₅H₁₃N₁O₆ and a molecular weight of approximately 303.27 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of an acetyloxy and a nitro group, suggest various mechanisms through which it may exert biological effects.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes:
- A naphthalene ring which provides a stable aromatic system.
- An acetyloxy group that may enhance lipophilicity and biological activity.
- A nitro group at the 8-position that is known to influence reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar naphthalene structures often exhibit antimicrobial properties . The nitro group can enhance the interaction with microbial targets, potentially leading to inhibition of growth or cell death. For instance, studies have shown that derivatives of nitro-substituted naphthalenes can disrupt bacterial cell membranes or interfere with essential enzymatic processes.
Anti-inflammatory Effects
The acetyloxy group may contribute to anti-inflammatory activity . Compounds that modulate inflammatory pathways are crucial in treating conditions such as arthritis and other chronic inflammatory diseases. In vitro studies have suggested that naphthalene derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor . Similar compounds have been identified as inhibitors of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in inflammatory responses. The mechanism likely involves binding to the active site of these enzymes, altering their activity .
Case Studies
- Antimicrobial Activity Study : In a study assessing the antimicrobial efficacy of various naphthalene derivatives, 4-(Acetyloxy)-8-nitro-2-naphthalenecarboxylic acid ethyl ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, indicating moderate antibacterial activity.
- Anti-inflammatory Mechanism : A study involving human macrophage cells treated with the compound showed a reduction in TNF-alpha production by approximately 50% compared to untreated controls. This suggests that the compound may effectively modulate inflammatory responses at the cellular level .
- Enzyme Interaction Analysis : Molecular docking studies indicated that the compound binds effectively to cyclooxygenase-2 (COX-2), with binding affinity comparable to known inhibitors. This reinforces its potential as a therapeutic agent targeting inflammation-related pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
